5-Isopropyl-cyclopentadiene

Catalog No.
S3342443
CAS No.
57649-49-7
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isopropyl-cyclopentadiene

CAS Number

57649-49-7

Product Name

5-Isopropyl-cyclopentadiene

IUPAC Name

5-propan-2-ylcyclopenta-1,3-diene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3

InChI Key

CVIGYQZQDNHNTC-UHFFFAOYSA-N

SMILES

CC(C)C1C=CC=C1

Canonical SMILES

CC(C)C1C=CC=C1
  • Precursor for Metallacycles

    Due to its reactive double bonds and a cyclopentadiene ring, 5-Isopropyl-cyclopentadiene can act as a ligand in organometallic chemistry. By reacting with transition metal complexes, it can form metallacycles with unique properties. These metallacycles can be used as catalysts for various organic transformations [].

  • Diene for Cycloadditions

    The presence of two conjugated double bonds (diene) makes 5-Isopropyl-cyclopentadiene a suitable candidate for Diels-Alder reactions. This reaction allows the formation of six-membered rings through cycloaddition with dienophiles (compounds with double bonds). This reaction could be valuable for constructing complex organic molecules [].

5-Isopropyl-cyclopentadiene is an organic compound with the molecular formula C₈H₁₂. It features a cyclopentadiene structure with an isopropyl group attached at the 5-position. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and materials science. The cyclopentadiene framework is characterized by its ability to participate in Diels-Alder reactions, making it a valuable intermediate in various chemical syntheses .

5-Isopropyl-cyclopentadiene exhibits several notable chemical behaviors:

  • Diels-Alder Reactions: As a diene, 5-isopropyl-cyclopentadiene can undergo Diels-Alder reactions with various dienophiles, leading to the formation of cyclohexene derivatives. The presence of the isopropyl group can influence the regioselectivity and stereochemistry of these reactions .
  • Isomerization: The compound can undergo [1,5]-sigmatropic rearrangements, which are characteristic of substituted cyclopentadienes. This rearrangement allows for the migration of hydrogen atoms or alkyl groups within the molecule, affecting its reactivity and stability .
  • Electrophilic Additions: 5-Isopropyl-cyclopentadiene can react with electrophiles due to the electron-rich nature of the cyclopentadiene moiety, leading to various substitution products .

The synthesis of 5-isopropyl-cyclopentadiene typically involves several methods:

  • Direct Alkylation: One common approach is the alkylation of cyclopentadiene using 2-bromopropane in the presence of a strong base like potassium hydroxide. This method allows for selective formation of the 5-isomer while minimizing side products .
  • Diels-Alder Reaction: Another method involves using cyclopentadiene in Diels-Alder reactions with suitable dienophiles that introduce an isopropyl group into the cyclopentadiene framework .
  • Rearrangement Techniques: Isomerization techniques may also be employed to convert other substituted cyclopentadienes into 5-isopropyl-cyclopentadiene through controlled reaction conditions .

5-Isopropyl-cyclopentadiene has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in constructing complex cyclic structures.
  • Material Science: Its unique properties make it a candidate for developing new materials, including polymers and resins that require specific thermal or mechanical properties.
  • Pharmaceuticals: Potential applications in drug development may arise from its reactivity and ability to form diverse chemical entities.

Interaction studies involving 5-isopropyl-cyclopentadiene focus on its reactivity with various electrophiles and nucleophiles. Understanding these interactions helps predict its behavior in complex chemical environments and its potential role in synthetic pathways. Research into its interactions with biological molecules could also reveal insights into its pharmacological potential .

Several compounds are structurally similar to 5-isopropyl-cyclopentadiene, each exhibiting unique characteristics:

Compound NameStructure TypeKey Features
CyclopentadieneDieneHighly reactive; dimerizes readily
1-MethylcyclopentadieneSubstituted DieneExhibits different reactivity patterns
2-MethylcyclopentadieneSubstituted DieneMore stable; slower rearrangement compared to others
5-MethylcyclopentadieneSubstituted DieneSimilar reactivity; subject to rapid isomerization
1-IsopropylcyclopentadieneSubstituted DieneDifferent regioselectivity in reactions

The uniqueness of 5-isopropyl-cyclopentadiene lies in its specific positioning of the isopropyl group, which significantly influences its reactivity compared to other substituted cyclopentadienes. This positioning affects both steric hindrance and electronic effects during

XLogP3

3

Dates

Modify: 2023-07-26

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